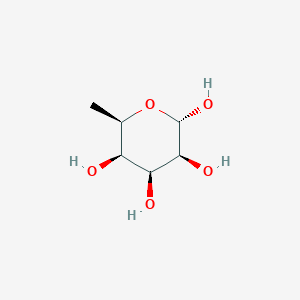![molecular formula C8H6BrF3N4O B12858072 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core substituted with a bromine atom, a methyl group, and a trifluoroethoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Introduction of the bromine atom: Bromination can be performed using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Attachment of the trifluoroethoxy group: This step involves the reaction of the intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling reactions: It can participate in coupling reactions like Suzuki-Miyaura or Heck reactions to form biaryl or vinyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.
Major Products Formed
Nucleophilic substitution: Substituted pyrazolo[3,4-d]pyrimidines with various functional groups.
Oxidation and reduction: Oxidized or reduced derivatives with altered electronic properties.
Coupling reactions:
科学的研究の応用
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal chemistry: It can be used as a scaffold for designing kinase inhibitors or other bioactive molecules.
Material science: The compound’s unique electronic properties make it suitable for use in organic electronics and photovoltaics.
Biological research: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Industrial applications: The compound can be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
作用機序
The mechanism of action of 3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine depends on its specific application:
Kinase inhibition: The compound may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways.
Receptor binding: It can interact with specific receptors, modulating their activity and influencing cellular responses.
Electronic properties: In material science, the compound’s electronic properties can be exploited to enhance the performance of organic electronic devices.
類似化合物との比較
Similar Compounds
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-imidazo[4,5-d]pyrimidine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-b]pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]triazine: Similar structure but with a triazine ring instead of a pyrimidine ring.
Uniqueness
3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications in medicinal chemistry and material science.
特性
分子式 |
C8H6BrF3N4O |
|---|---|
分子量 |
311.06 g/mol |
IUPAC名 |
3-bromo-1-methyl-4-(2,2,2-trifluoroethoxy)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H6BrF3N4O/c1-16-6-4(5(9)15-16)7(14-3-13-6)17-2-8(10,11)12/h3H,2H2,1H3 |
InChIキー |
XKGNJGSKXOSAOZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=NC=N2)OCC(F)(F)F)C(=N1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-bromo-5-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12857992.png)
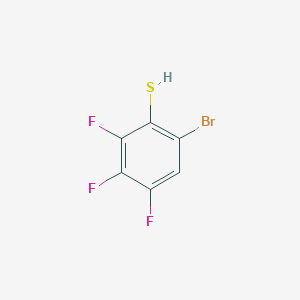

![2-(2-(Methylthio)benzo[d]oxazol-5-yl)acetic acid](/img/structure/B12858006.png)
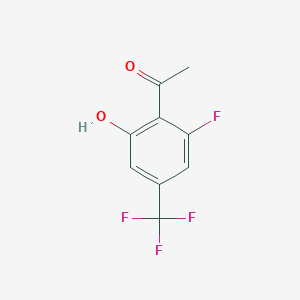

![(4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858027.png)

![5-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12858032.png)
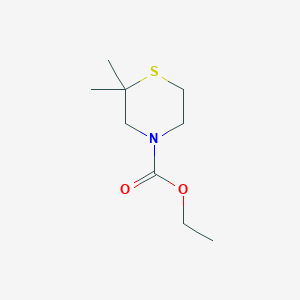
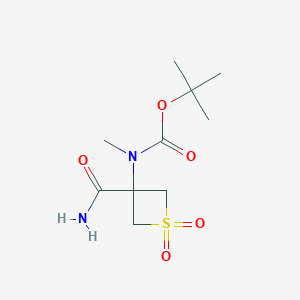
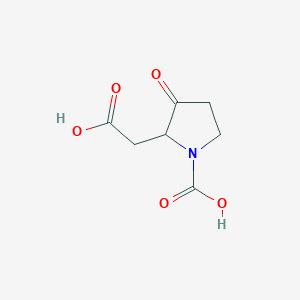
![5-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12858052.png)
